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Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and

function, present a significant challenge in modern medicine. A key strategy in combating these

conditions is neuroprotection, which involves preserving neuronal function and preventing

neuronal death. Natural compounds have emerged as promising candidates for

neuroprotective therapies due to their multifactorial mechanisms of action. This guide provides

a detailed comparison of the neuroprotective effects of eugenol, the primary bioactive

compound in clove (Syzygium aromaticum), and quercetin, a ubiquitous flavonoid found in

many fruits and vegetables. For clarity, this guide will use "eugenol" to represent the key

neuroprotective agent from clove, addressing the user's reference to "Clove 3".

Both eugenol and quercetin are well-documented for their antioxidant, anti-inflammatory, and

anti-apoptotic properties, which are critical for combating the pathological processes underlying

neurodegeneration.[1][2][3] This comparison will delve into the quantitative experimental data

supporting their efficacy, detail the methodologies used in these studies, and visualize the key

signaling pathways through which they exert their protective effects.

Comparative Neuroprotective Efficacy: A Data-
Driven Overview
The following tables summarize quantitative data from various in vitro and in vivo studies,

providing a comparative look at the efficacy of eugenol and quercetin across several key
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neuroprotective metrics. It is important to note that experimental conditions vary between

studies.

Table 1: Cytoprotection and Neuronal Viability
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Compound
Model
System

Neurotoxin
Concentrati
on(s)

Key Result Reference

Eugenol PC12 Cells H₂O₂ 10-100 µM

Increased cell

viability in a

dose-

dependent

manner.

[4]

PC12 Cells Aβ₁₋₄₂ 10-100 µM

Significantly

protected

cells from Aβ-

induced

cytotoxicity.

[4]

SH-SY5Y

Cells

Paraquat

(PQ)

0.5-4 µM

(AEE*)

AEE

significantly

reduced PQ-

induced loss

of cell

viability.

[5]

Quercetin
SH-SY5Y

Cells

6-OHDA (100

µM)
50 nM

Increased cell

viability

significantly

compared to

6-OHDA

alone.

[6]

SH-SY5Y

Cells

Aβ₁₋₄₂ (20

µM)
100-150 µM

Increased cell

viability by

28.6% and

54.1%,

respectively.

[7]

PC12 Cells 6-OHDA 20 µM Significantly

increased cell

viability

against 6-

[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.researchgate.net/figure/Concentration-dependent-protective-effect-of-eugenol-against-a-H2O2-induced-oxidative_fig7_346573345
https://www.researchgate.net/figure/Concentration-dependent-protective-effect-of-eugenol-against-a-H2O2-induced-oxidative_fig7_346573345
https://pmc.ncbi.nlm.nih.gov/articles/PMC8360752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11295208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109056/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OHDA

toxicity.

PC12 Cells High Glucose 0.1 µM

Defended

cells from

high glucose-

induced cell

death.

[8]

*AEE: Aspirin Eugenol Ester

Table 2: Antioxidant and Oxidative Stress Markers
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Compound
Model
System

Neurotoxin Metric Key Result Reference

Eugenol Rat Brain Acrylamide
ROS, MDA,

NO

Markedly

attenuated

the increase

in oxidative

stress

markers.

[4]

Rat Brain 6-OHDA GSH Levels

Restored

reduced

glutathione

(GSH) levels.

[9]

Rat Brain 6-OHDA MDA & NO

Reduced

malondialdeh

yde (MDA)

and nitric

oxide (NO)

levels.

[9]

Quercetin
SH-SY5Y

Cells
H₂O₂ (40 µM)

ROS

Production

Reduced

ROS

production in

a dose-

dependent

manner.

[10]

PC12 Cells H₂O₂
SOD, CAT,

GSH-Px

Significantly

restored the

activity of

antioxidant

enzymes.

[11]

Hippocampal

Tissue
6-OHDA MDA Level

Significantly

decreased

MDA levels at

10 & 25

mg/kg doses.

[12]
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Hippocampal

Tissue
6-OHDA

SOD &

Catalase

Increased

antioxidant

enzyme

activities.

[12]

Table 3: Anti-Apoptotic Effects
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Compound
Model
System

Neurotoxin Metric Key Result Reference

Eugenol
SH-SY5Y

Cells

Paraquat

(PQ)

Bax/Bcl-2

Ratio

Inhibited the

increase in

the pro-

apoptotic

Bax/Bcl-2

ratio.

[5]

Quercetin
SH-SY5Y

Cells
H₂O₂

Bax/Bcl-2

Ratio

Repressed

pro-apoptotic

Bax and

enhanced

anti-apoptotic

Bcl-2.

[13]

SH-SY5Y

Cells
H₂O₂

Caspase

Cascade

Effectively

inhibited the

activation of

the caspase

cascade.

[13]

PC12 Cells H₂O₂
Bax, Cleaved

Caspase-3

Reduced

expression of

Bax and

cleaved

caspase-3.

[11]

PC12 Cells High Glucose
Bax/Bcl-2

Ratio

Strongly

prevented the

increase in

the Bax/Bcl-2

ratio.

[8]

Table 4: Anti-inflammatory Effects
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Compound
Model
System

Inflammator
y Stimulus

Metric Key Result Reference

Eugenol
Rat

Hippocampus
Sepsis

IL-1β, TNF-α,

NF-κB

Inhibited

expression of

IL-1β, TNF-α,

and NF-κB

activation.

[14]

Quercetin
BV-2

Microglia

LPS (100

ng/mL)

NO

Production

Potently

inhibited

Nitric Oxide

(NO)

production

(IC₅₀ ~12.5

µM).

[15]

BV-2

Microglia

LPS (100

ng/mL)

IL-1β, IL-6,

TNF-α

Significantly

attenuated

LPS-induced

inflammatory

cytokine

production.

[16]

Zebrafish 6-OHDA

Pro-

inflammatory

genes

Down-

regulated

over-

expression of

IL-1β, TNF-α,

and COX-2.

[17]

Mechanisms of Action and Signaling Pathways
Both eugenol and quercetin exert their neuroprotective effects by modulating multiple

intracellular signaling pathways. Their primary mechanisms revolve around the activation of

antioxidant responses and the promotion of cell survival.
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Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator

of the antioxidant response. Both eugenol and quercetin can activate Nrf2.[18][19] Upon

activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element

(ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1

(HO-1), SOD, and catalase.[18][20]
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Caption: Nrf2/ARE signaling pathway activated by Eugenol and Quercetin.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is

a crucial signaling cascade for promoting cell survival and inhibiting apoptosis. Evidence

suggests that both compounds can activate this pathway.[21][22] Activation of Akt leads to the

phosphorylation and inhibition of pro-apoptotic proteins (like Bad) and the activation of

transcription factors that promote cell survival.
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Caption: PI3K/Akt cell survival pathway modulated by Eugenol and Quercetin.
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Anti-inflammatory Mechanisms: Quercetin, in particular, has been shown to strongly inhibit

neuroinflammation by suppressing the activation of microglia.[15][16] It achieves this by

inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory

cytokines like TNF-α and IL-1β, and by down-regulating the expression of inducible nitric oxide

synthase (iNOS).[17][23] Eugenol also demonstrates anti-inflammatory properties, in part by

inhibiting NF-κB activation.[14]

Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating neuroprotective

compounds. Below are representative protocols for in vitro and in vivo assays.

1. In Vitro Neuroprotection Assay: SH-SY5Y Cell Model

This protocol describes a common method to assess the protective effect of a compound

against a neurotoxin-induced injury in a human neuroblastoma cell line.

Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of

Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with

10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are

maintained at 37°C in a humidified atmosphere of 5% CO₂.

Experimental Procedure:

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed

to adhere for 24 hours.

Pre-treatment: The culture medium is replaced with a serum-free medium containing

various concentrations of the test compound (e.g., Eugenol or Quercetin, 1-100 µM). Cells

are pre-incubated for 2 to 4 hours.

Induction of Neurotoxicity: A neurotoxin (e.g., 100 µM 6-OHDA or 40 µM H₂O₂) is added to

the wells (excluding the vehicle control group) and incubated for an additional 24 hours.

Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution (5 mg/mL) is

added to each well and incubated for 4 hours. The resulting formazan crystals are
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dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate

reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Endpoint Analysis: In parallel experiments, cell lysates or culture supernatants can be

collected to measure markers of oxidative stress (ROS, MDA), apoptosis (caspase-3

activity), or inflammation (ELISA for cytokines).

2. In Vivo Neuroprotection Assay: 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines a widely used animal model to evaluate neuroprotective agents against

Parkinson's-like neurodegeneration.

Animals: Adult male Wistar rats (250-300 g) are used. All procedures must be approved by

an Institutional Animal Care and Use Committee.

Experimental Procedure:

6-OHDA Lesioning: Rats are anesthetized and placed in a stereotaxic frame. A unilateral

lesion is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain

bundle or striatum.

Compound Administration: Treatment with the test compound (e.g., Eugenol or Quercetin,

10-50 mg/kg, p.o. or i.p.) begins either before (pre-treatment) or after (post-treatment) the

6-OHDA lesioning and continues for a specified period (e.g., 7-14 days).[24][25]

Behavioral Testing: Motor deficits are assessed using tests such as the apomorphine-

induced rotation test. The number of contralateral rotations is counted over a 60-90 minute

period, with a reduction in rotations indicating a protective effect.

Neurochemical and Histological Analysis: At the end of the treatment period, animals are

euthanized. Brains are collected for:

Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) in the substantia nigra to

quantify the loss of dopaminergic neurons.

Biochemical Assays: Analysis of brain homogenates (striatum, hippocampus) for levels

of dopamine, oxidative stress markers (MDA, GSH), and inflammatory cytokines.
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Caption: General experimental workflow for evaluating neuroprotective agents.
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Conclusion
Both eugenol and quercetin demonstrate significant, multi-targeted neuroprotective effects in a

variety of preclinical models. They effectively mitigate neuronal damage by enhancing cellular

antioxidant defenses, inhibiting apoptosis, and suppressing inflammatory responses.

Quercetin appears to be a particularly potent anti-inflammatory agent, with strong effects on

microglia activation and the production of inflammatory mediators.[15][16] Its ability to

robustly activate the Nrf2 pathway and protect against various neurotoxins is well-

documented.[1][12]

Eugenol, as the key component of clove, also shows strong antioxidant and anti-apoptotic

capabilities.[4][5] It effectively restores endogenous antioxidant levels, such as GSH, and

protects against neurotoxin-induced behavioral deficits.[9][25]

While direct comparative studies are limited, the available data suggest that both compounds

are highly promising neuroprotective candidates. The choice between them for further drug

development may depend on the specific pathological mechanisms being targeted. For

neurodegenerative conditions with a strong inflammatory component, quercetin may offer an

advantage. For conditions primarily driven by oxidative stress, both agents show comparable

potential. Further research, including head-to-head clinical trials, is necessary to fully elucidate

their therapeutic efficacy in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Administration of quercetin improves mitochondria quality control and protects the neurons
in 6-OHDA-lesioned Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]

2. karger.com [karger.com]

3. tandfonline.com [tandfonline.com]

4. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4624710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8182123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360495/
https://www.researchgate.net/figure/Concentration-dependent-protective-effect-of-eugenol-against-a-H2O2-induced-oxidative_fig7_346573345
https://pmc.ncbi.nlm.nih.gov/articles/PMC8360752/
https://www.researchgate.net/publication/354090896_Impact_of_Eugenol_on_in_vivo_model_of_6-hydroxydopamine-induced_oxidative_stress
https://pubmed.ncbi.nlm.nih.gov/32353201/
https://www.benchchem.com/product/b600507?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8109056/
https://karger.com/iaa/article/doi/10.1159/000548106/933271/Flavonoid-Quercetin-Enhances-Nuclear-Factor
https://www.tandfonline.com/doi/abs/10.1080/10715762.2021.1971662
https://www.researchgate.net/figure/Concentration-dependent-protective-effect-of-eugenol-against-a-H2O2-induced-oxidative_fig7_346573345
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Protective Activity of Aspirin Eugenol Ester on Paraquat-Induced Cell Damage in SH-
SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

6. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC
[pmc.ncbi.nlm.nih.gov]

7. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress,
mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

11. mdpi.com [mdpi.com]

12. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of
Parkinson Disease: Biochemical and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]

13. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human
neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs
on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

16. Quercetin hinders microglial activation to alleviate neurotoxicity via the interplay between
NLRP3 inflammasome and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

17. Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and
pro-inflammation gene expression in PC12 cells and in zebrafish - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. researchgate.net [researchgate.net]

21. The Protective Effect of Aspirin Eugenol Ester on Oxidative Stress to PC12 Cells
Stimulated with H2O2 through Regulating PI3K/Akt Signal Pathway - PMC
[pmc.ncbi.nlm.nih.gov]

22. Protective Effect of Quercetin against H2O2-Induced Oxidative Damage in PC-12 Cells:
Comprehensive Analysis of a lncRNA-Associated ceRNA Network - PMC
[pmc.ncbi.nlm.nih.gov]

23. irphouse.com [irphouse.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8360752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8360752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11295208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11295208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12187643/
https://www.researchgate.net/publication/224822901_Quercetin_and_Sesamin_Protect_Neuronal_PC12_Cells_from_High-Glucose-Induced_Oxidation_Nitrosative_Stress_and_Apoptosis
https://www.researchgate.net/publication/354090896_Impact_of_Eugenol_on_in_vivo_model_of_6-hydroxydopamine-induced_oxidative_stress
https://www.mdpi.com/2072-6643/14/16/3310
https://www.mdpi.com/1420-3049/22/7/1122
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360495/
https://pubmed.ncbi.nlm.nih.gov/21964380/
https://pubmed.ncbi.nlm.nih.gov/21964380/
https://www.researchgate.net/publication/385773306_Anti-Inflammatory_and_Antioxidant_Activities_of_Eugenol_An_Update
https://pmc.ncbi.nlm.nih.gov/articles/PMC4624710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4624710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8182123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8182123/
https://pubmed.ncbi.nlm.nih.gov/21132259/
https://pubmed.ncbi.nlm.nih.gov/21132259/
https://pubmed.ncbi.nlm.nih.gov/21132259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7739850/
https://www.researchgate.net/figure/Effects-of-quercetin-on-induction-of-Nrf2-and-HO-1-proteins-in-the-presence-and-absence_fig5_283303157
https://www.researchgate.net/figure/Mechanism-of-quercetin-induced-Nrf2-activation-and-enhanced-antioxidant-defenses-This_fig2_391236204
https://pmc.ncbi.nlm.nih.gov/articles/PMC8249132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8249132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8249132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7725564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7725564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7725564/
http://www.irphouse.com/ijert18/ijertv11n1_01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. Impact of eugenol on in vivo model of 6-hydroxydopamine-induced oxidative stress -
PubMed [pubmed.ncbi.nlm.nih.gov]

25. Eugenol and its association with levodopa in 6-hydroxydopamine-induced
hemiparkinsonian rats: Behavioural and neurochemical alterations - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Neuroprotective Effects of
Eugenol and Quercetin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600507#comparing-the-neuroprotective-effects-of-
clove-3-and-quercetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34424800/
https://pubmed.ncbi.nlm.nih.gov/34424800/
https://pubmed.ncbi.nlm.nih.gov/32353201/
https://pubmed.ncbi.nlm.nih.gov/32353201/
https://pubmed.ncbi.nlm.nih.gov/32353201/
https://www.benchchem.com/product/b600507#comparing-the-neuroprotective-effects-of-clove-3-and-quercetin
https://www.benchchem.com/product/b600507#comparing-the-neuroprotective-effects-of-clove-3-and-quercetin
https://www.benchchem.com/product/b600507#comparing-the-neuroprotective-effects-of-clove-3-and-quercetin
https://www.benchchem.com/product/b600507#comparing-the-neuroprotective-effects-of-clove-3-and-quercetin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b600507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

